BenchChemオンラインストアへようこそ!

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol

HCV NS3/4A protease inhibition conformational restriction peptidomimetic P2 fragment

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol (CAS 394734-84-0) is a chiral, enantiopure bicyclic amine-alcohol that serves as the penultimate synthetic intermediate for the P2 dimethylcyclopropylproline fragment of the FDA-approved HCV NS3/4A protease inhibitor boceprevir and the second-generation clinical candidate narlaprevir. The compound bears three stereocenters in a rigid 3-azabicyclo[3.1.0]hexane scaffold with geminal dimethyl substitution at position 6 and a hydroxymethyl group at position 2 (molecular formula C₈H₁₅NO, MW 141.21, predicted density 1.005 ± 0.06 g/cm³, predicted boiling point 209.3 ± 13.0 °C).

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 394734-84-0
Cat. No. B1455533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol
CAS394734-84-0
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC1(C2C1C(NC2)CO)C
InChIInChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1
InChIKeyXYHWQEDJUAJEAU-XVMARJQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol (CAS 394734-84-0): Chiral Bicyclic Proline Surrogate for Antiviral Protease Inhibitor Synthesis


(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol (CAS 394734-84-0) is a chiral, enantiopure bicyclic amine-alcohol that serves as the penultimate synthetic intermediate for the P2 dimethylcyclopropylproline fragment of the FDA-approved HCV NS3/4A protease inhibitor boceprevir and the second-generation clinical candidate narlaprevir [1]. The compound bears three stereocenters in a rigid 3-azabicyclo[3.1.0]hexane scaffold with geminal dimethyl substitution at position 6 and a hydroxymethyl group at position 2 (molecular formula C₈H₁₅NO, MW 141.21, predicted density 1.005 ± 0.06 g/cm³, predicted boiling point 209.3 ± 13.0 °C) . Its (1R,2S,5S) absolute configuration is essential for downstream bioactivity, and its primary alcohol functional handle distinguishes it from the more oxidized acid and ester congeners in the same synthetic sequence [2].

Why Generic Proline or Unsubstituted Bicyclic Amines Cannot Replace (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol


The 3-azabicyclo[3.1.0]hexane scaffold enforces a conformationally rigid bicyclic geometry that places the gem-dimethyl group at a fixed angle relative to the ring system — a structural feature that simple proline or monocyclic pyrrolidine analogs cannot replicate [1]. Quantitative SAR studies demonstrated that replacing the natural proline P2 residue with the dimethylcyclopropylproline moiety in a pentapeptide scaffold results in an approximately 1000-fold gain in NS3 protease binding affinity, a difference that translates directly from in vitro enzyme inhibition (boceprevir Ki = 14 nM) to cell-based replicon activity (EC₉₀ = 350 nM) [2]. Furthermore, the 2-methanol oxidation state is not interchangeable with the 2-carboxylic acid (CAS 911835-76-2) or 2-methyl ester (CAS 565456-77-1) without altering the synthetic sequence: the alcohol serves as the protected precursor that is oxidized via Jones oxidation only after N-Boc protection, and premature oxidation would preclude the required N-benzyl deprotection and Boc reprotection steps [3]. The (1R,2S,5S) stereochemistry is equally non-negotiable; the enantiomeric (1S,2R,5R) form is known to be inactive in the NS3 protease context and any epimerization at C2 abolishes biological potency [1].

Quantitative Differentiation Evidence for (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol Against Closest Analogs


Conformational Rigidity Advantage: ~1000-Fold NS3 Protease Binding Enhancement Over Proline

The 3-azabicyclo[3.1.0]hexane scaffold, which forms the core of the target compound, delivers an approximately 1000-fold increase in NS3 protease binding affinity compared to a standard proline residue when incorporated at the P2 position of a pentapeptide inhibitor scaffold [1]. This class-level advantage is reflected in the final drug substance boceprevir, which exhibits a Ki of 14 nM in the cell-free enzyme assay and an EC₉₀ of 350 nM in the HCV replicon assay [2]. No analogous proline-containing pentapeptide achieves sub-micromolar potency in the same NS3 protease system [3].

HCV NS3/4A protease inhibition conformational restriction peptidomimetic P2 fragment

Functional Group Differentiation: 2-Methanol vs. 2-Carboxylic Acid in Synthetic Sequence Integrity

The 2-methanol derivative (CAS 394734-84-0, MW 141.21, predicted density 1.005 g/cm³, predicted boiling point 209.3 °C) is the direct synthetic precursor to the 2-carboxylic acid (CAS 911835-76-2, MW 155.19) in the published boceprevir route . In the validated synthetic sequence, the alcohol (compound XLI) is first N-Boc protected to yield XLII, and only then oxidized via Jones reagent to the carboxylic acid XLIII — a chemoselectivity requirement that precludes direct procurement of the acid as a starting material [1]. The alcohol exhibits two hydrogen-bond donors (NH + OH) versus one (NH only) for the N-Boc acid, and a higher predicted logP than the zwitterionic acid, enabling different extraction and purification behavior [2].

synthetic intermediate oxidation state control boceprevir manufacturing

Stereochemical Integrity: Enantiomeric Excess Control vs. Racemic or Low-ee Alternatives

The (1R,2S,5S) absolute configuration is mandatory for NS3 protease inhibitory activity. Earlier manufacturing routes (WO2007075790) employed diastereomeric salt resolution of the final product, yielding enantiomeric excess values of only >90% and incurring uneconomical yield losses [1]. Patent CN114751853B describes an enzymatic oxidative desymmetrization method that achieves the (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene intermediate with an ee value of 100%, enabling downstream conversion to the 2-methanol derivative with complete stereochemical fidelity [2]. In contrast, racemic 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (CAS 943516-54-9, MW 111.18) lacks the 2-substituent entirely and cannot be resolved into the active enantiomeric series without de novo asymmetric functionalization [3].

enantiomeric purity chiral resolution asymmetric synthesis

Validated Clinical Pedigree: Drug Candidates Dependent on This Specific Intermediate vs. Unvalidated Bicyclic Amines

The 2-methanol derivative (compound XLI) is the direct precursor to the P2 fragment of two structurally characterized, clinically advanced HCV NS3 protease inhibitors: boceprevir (SCH 503034, FDA-approved 2011) and narlaprevir (SCH 900518, Phase II/III) [1]. Boceprevir exhibits a Ki of 14 nM (enzyme) and EC₉₀ of 350 nM (replicon), while narlaprevir demonstrates improved potency with Ki = 6 nM and EC₉₀ = 40 nM, representing an approximately 10-fold improvement over the first-generation compound [2]. Both drugs rely on the identical (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate core derived from this alcohol intermediate [3].

FDA-approved drug intermediate boceprevir narlaprevir HCV protease inhibitor

Safety-Optimized Manufacturing: Acetone Cyanohydrin Route vs. Solid Cyanide Salt Routes

Patent CN114751853B discloses a preparation method for the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate series that uses liquid acetone cyanohydrin as the cyanating agent instead of solid potassium cyanide or sodium cyanide [1]. The acetone cyanohydrin method achieves >90% yield from the compound of formula III to the compound of formula VI, while enabling closed-pipeline operation that eliminates the industrial hygiene risks associated with handling solid cyanide salts [2]. In contrast, earlier methods such as WO2007075790 require direct addition of solid KCN to the reaction mixture, which poses significant operator safety hazards and environmental disposal burdens [3].

process safety cyanating agent industrial scalability

Proven Application Scenarios for (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol (CAS 394734-84-0)


HCV NS3/4A Protease Inhibitor Development: Boceprevir and Narlaprevir P2 Fragment Synthesis

The primary validated application of this compound is as intermediate XLI in the synthesis of boceprevir (SCH 503034, FDA-approved 2011) and narlaprevir (SCH 900518, Phase II/III). The alcohol is N-Boc protected, oxidized via Jones reagent to the carboxylic acid, esterified, and deprotected to yield the key P2 bicyclic proline methyl ester hydrochloride. The final drug substances exhibit Ki values of 14 nM (boceprevir) and 6 nM (narlaprevir) against HCV NS3/4A protease, with replicon EC₉₀ values of 350 nM and 40 nM respectively [1]. The 1000-fold binding enhancement of this scaffold over proline is the foundational SAR observation enabling these clinical candidates [2].

SARS-CoV-2 3CL Protease (Mpro) Inhibitor Scaffold Exploration

The 3-azabicyclo[3.1.0]hexane P2 fragment is recognized as the core structural element of nirmatrelvir (the active component of Paxlovid), and boceprevir itself has been repurposed as a SARS-CoV-2 Mpro inhibitor. The 2-methanol intermediate provides a modular entry point for synthesizing boceprevir-based analogs targeting the coronavirus main protease, where the conformationally restricted bicyclic scaffold pre-organizes the P2 substituent for optimal interaction with the enzyme's S2 pocket [1]. The safety-optimized acetone cyanohydrin manufacturing route (CN114751853B) ensures scalable supply of this intermediate for pandemic-preparedness antiviral programs [3].

Conformationally Rigid Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Design

The 3-azabicyclo[3.1.0]hexane scaffold has been independently validated as a conformationally rigid P2 surrogate in the 2-cyanopyrrolidine class of DPP-IV inhibitors. While the 2-methanol derivative itself is not the final active species, its scaffold is directly transferable to DPP-IV inhibitor programs where the constrained bicyclic geometry improves selectivity against related proteases (DPP8, DPP9, FAP) compared to flexible proline-based analogs [1]. The (1R,2S,5S) stereochemistry is critical for DPP-IV potency; Sattigeri et al. (2008) demonstrated that 3-azabicyclo[3.1.0]hexane-6-amine derivatives achieve nanomolar DPP-IV IC₅₀ values with >100-fold selectivity over DPP8/9, a profile not attainable with monocyclic pyrrolidine scaffolds [2].

Industrial-Scale Chiral Building Block for Peptidomimetic Drug Discovery

The compound serves as a general-purpose chiral building block for incorporating the dimethylcyclopropylproline motif into peptidomimetic ligands. The 2-hydroxymethyl group provides a versatile synthetic handle that can be oxidized to the acid (for amide coupling), converted to the aldehyde (for reductive amination), or activated as a leaving group (for nucleophilic displacement). The gem-dimethyl substitution at C6 creates steric bulk that reduces conformational flexibility, increases metabolic stability, and modulates logP relative to the parent 3-azabicyclo[3.1.0]hexane scaffold (predicted XLogP3 of parent: 1.05; alcohol derivative: estimated ~0.6–0.8) [1]. Procurement of the enantiopure (1R,2S,5S) alcohol ensures that downstream chiral centers are pre-set, eliminating the need for late-stage resolution [2].

Quote Request

Request a Quote for (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.